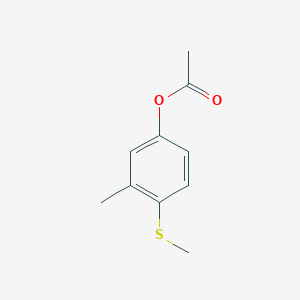![molecular formula C21H27N9O3S B8773766 1,3,5-Triazin-2-amine, 4-[2-[(6-methoxy-3-pyridinyl)amino]-5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-3-pyridinyl]-6-methyl-](/img/structure/B8773766.png)
1,3,5-Triazin-2-amine, 4-[2-[(6-methoxy-3-pyridinyl)amino]-5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-3-pyridinyl]-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazin-2-amine, 4-[2-[(6-methoxy-3-pyridinyl)amino]-5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-3-pyridinyl]-6-methyl- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxypyridinyl group, a methylsulfonylpiperazinyl group, and a triazinylamine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1,3,5-Triazin-2-amine, 4-[2-[(6-methoxy-3-pyridinyl)amino]-5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-3-pyridinyl]-6-methyl- involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the methoxypyridinyl and methylsulfonylpiperazinyl intermediates, followed by their coupling with the triazinylamine core under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl and triazinyl sites, using reagents like alkyl halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,5-Triazin-2-amine, 4-[2-[(6-methoxy-3-pyridinyl)amino]-5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-3-pyridinyl]-6-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridinyl and methylsulfonylpiperazinyl groups play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1,3,5-Triazin-2-amine, 4-[2-[(6-methoxy-3-pyridinyl)amino]-5-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-3-pyridinyl]-6-methyl- stands out due to its unique combination of functional groups. Similar compounds include:
Tri(pyridin-4-yl)amine: Known for its applications in coordination chemistry.
N,N-Di-4-pyridinyl-4-pyridinamine: Used in organic synthesis and catalysis
Propiedades
Fórmula molecular |
C21H27N9O3S |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
4-[2-[(6-methoxypyridin-3-yl)amino]-5-[(4-methylsulfonylpiperazin-1-yl)methyl]pyridin-3-yl]-6-methyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H27N9O3S/c1-14-25-20(28-21(22)26-14)17-10-15(13-29-6-8-30(9-7-29)34(3,31)32)11-24-19(17)27-16-4-5-18(33-2)23-12-16/h4-5,10-12H,6-9,13H2,1-3H3,(H,24,27)(H2,22,25,26,28) |
Clave InChI |
RNTFRUPRTOCGJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)CN3CCN(CC3)S(=O)(=O)C)NC4=CN=C(C=C4)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrazolo[3,4-d]pyriMidin-4-aMine, 1-[trans-4-(4-Methyl-1-piperazinyl)cyclohexyl]-3-(4-phenoxyphenyl)-](/img/structure/B8773705.png)



![1H-Pyrrolo[2,3-b]pyridine, 2-ethynyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8773734.png)




![4-[(1-Pyrrolyl)methyl]benzonitrile](/img/structure/B8773787.png)
